Praseodymium oxide
Description
Properties
IUPAC Name |
oxygen(2-);praseodymium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Pr/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKQUGHLEMYQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Pr+3].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pr2O3, O3Pr2 | |
| Record name | Praseodymium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Praseodymium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884498 | |
| Record name | Praseodymium oxide (Pr2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.814 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Yellow-green solid; Insoluble in water; Soluble in acids; Hygroscopic; [Hawley] | |
| Record name | Praseodymium oxide (Pr2O3) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium oxide | |
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CAS No. |
11113-81-8, 12036-32-7 | |
| Record name | Praseodymium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium oxide (Pr2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium oxide (Pr2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipraseodymium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.665 | |
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Preparation Methods
Praseodymium oxide can be synthesized through several methods:
Solid-State Methods: This includes thermolysis, molten salt method, calcination, or precipitation.
Sol-Gel Method: This method involves producing a gel from a solution and then heating it to form the oxide.
Industrial Production: Industrially, this compound is produced by heating praseodymium metal in the presence of oxygen.
Chemical Reactions Analysis
Praseodymium oxide undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form praseodymium(IV) oxide (PrO2) under specific conditions.
Reduction: It can be reduced to praseodymium metal using strong reducing agents.
Substitution: This compound can react with other compounds to form praseodymium salts, such as praseodymium chloride or praseodymium sulfide.
Common reagents used in these reactions include oxygen for oxidation, hydrogen or carbon for reduction, and various acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biomedical Applications
Nanotized Praseodymium Oxide in Tissue Engineering
Recent studies have demonstrated the potential of this compound nanoparticles in biomedical applications, particularly in tissue engineering. A study highlighted the development of a collagen-based biomatrix scaffold incorporating this compound nanoparticles. This scaffold facilitated endothelial cell differentiation and promoted angiogenesis, which is crucial for effective wound healing. The incorporation of these nanoparticles enhanced the structural integrity of collagen and improved its biocompatibility, making it a promising candidate for soft tissue regeneration .
Catalytic Applications
Catalysts in Petroleum Refining
this compound serves as an effective catalyst in various chemical processes, notably in petroleum refining. It aids in the cracking of hydrocarbons, converting crude oil into valuable products such as gasoline. This catalytic property enhances the efficiency of chemical reactions and improves yield . Furthermore, this compound is also employed in automotive exhaust treatment systems to reduce harmful emissions, contributing to environmental protection efforts.
Materials Science
High-Strength Alloys
In materials science, this compound is utilized to create high-strength alloys, particularly those used in aerospace applications. When alloyed with magnesium, praseodymium enhances the mechanical properties of the resulting material, making it lighter and more resistant to high temperatures and corrosion. These alloys are essential for manufacturing components that require durability under extreme conditions .
Optical Applications
this compound is integral to the production of precision optical glass. It is used to filter yellow light, enhancing clarity and contrast in optical devices such as camera lenses and binoculars. Additionally, it plays a role in carbon arc lighting systems used in film production .
Environmental Applications
Green Energy Solutions
Praseodymium is being explored for its potential in green energy applications. It is involved in developing materials for hydrogen storage, which is critical for fuel cell technology. Praseodymium-doped ceramics are also being investigated as electrolytes in solid oxide fuel cells, promising cleaner energy production .
Coloring Agents
Glass and Ceramics Industry
The unique coloring properties of this compound are exploited in the glass and ceramics industry. It imparts a distinctive yellow-green hue to glasses and enamels, which is particularly popular for decorative items and artistic glassware . This application highlights praseodymium's versatility beyond industrial uses.
Research Findings
A comprehensive review of research findings indicates that this compound's applications are expanding with ongoing studies into its properties and potential uses:
- Nanostructured this compound : Research has focused on the preparation and structural analysis of nanostructured this compound, which could lead to new applications in catalysis and material science .
- Biosensor Development : this compound has been evaluated as a biosensor surface material, showcasing its potential in biochemical sensing applications .
Mechanism of Action
The mechanism by which praseodymium oxide exerts its effects is primarily through its ability to act as a catalyst. It facilitates various chemical reactions by providing a surface for the reactants to interact, thereby lowering the activation energy required for the reactions to occur. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Key Properties of Pr₆O₁₁:
- Crystal Structure : Cubic fluorite (Fm3̄m) .
- Electrical Conductivity : 7.6 mS cm⁻¹ (attributed to ionic transitions between Pr³⁺ and Pr⁴⁺) .
- Thermal Stability : Stable up to 1350°C, with phase transitions observed at higher temperatures (e.g., hcp-Pr₂O₃ forms above 1350°C) .
- Dielectric Constant : ~30 (10× higher than SiO₂), positioning it as a high-κ dielectric .
Comparison with Similar Oxides
Cerium Oxide (CeO₂)
Structural Similarities :
- Both CeO₂ and Pr₆O₁₁ adopt the cubic fluorite structure, facilitating oxygen vacancy formation and ionic conduction .
- Key Differences :
- Valence States : CeO₂ primarily exhibits Ce⁴⁺/Ce³⁺ redox pairs, while Pr₆O₁₁ features Pr³⁺/Pr⁴⁺.
- Oxygen Storage Capacity (OSC) : CeO₂ is superior due to faster oxygen vacancy migration, making it a standard in automotive catalytic converters .
- Conductivity : Doped CeO₂ (e.g., Gd-doped CeO₂, CGO) achieves higher ionic conductivity (10–100 mS cm⁻¹) than Pr₆O₁₁ (7.6 mS cm⁻¹) .
Neodymium Oxide (Nd₂O₃)
Structural and Chemical Similarities :
Functional Differences :
Lanthanum Oxide (La₂O₃)
Structural Contrasts :
Transition Metal Oxides (e.g., CuO, MnO₂)
Redox Behavior :
Electrical Properties :
- Pr₆O₁₁’s ionic conductivity (7.6 mS cm⁻¹) surpasses MnO₂’s (~0.1 mS cm⁻¹) but is lower than optimized CuO composites .
Comparative Data Tables
Table 1: Structural and Physical Properties
| Property | Pr₆O₁₁ | CeO₂ | Nd₂O₃ | La₂O₃ |
|---|---|---|---|---|
| Crystal Structure | Cubic fluorite | Cubic fluorite | Hexagonal/Cubic | Hexagonal |
| Density (g/cm³) | 6.77 | 7.65 | 7.24 | 6.51 |
| Melting Point (°C) | 2165 | ~2400 | ~2230 | 2315 |
| Ionic Conductivity (mS/cm) | 7.6 | 10–100 (doped) | <1 | <1 |
| Dielectric Constant (κ) | ~30 | ~26 | ~18 | ~27 |
Table 2: Application Performance
Biological Activity
Praseodymium oxide (PrO), particularly in its various forms such as PrO and PrO, has garnered attention for its potential biological activities, especially in antimicrobial applications and as a catalyst in various biochemical processes. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound exists primarily in two forms:
- PrO : Commonly known as praseodymium sesquioxide, it appears as light green crystals.
- PrO : Known as air-ignited oxide, this form is dark brown and exhibits unique properties due to its mixed valency.
The biological activity of this compound is largely attributed to its interactions at the cellular level, which can lead to significant antimicrobial effects and catalytic properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of nitrogen oxide-based praseodymium complexes. These complexes demonstrated effective inhibition against various bacterial strains, such as Staphylococcus aureus and Escherichia coli. The mechanisms involved include:
- Promotion of intracellular substance exudation : This leads to bacterial cell lysis.
- Incorporation into polymeric films : Achieved a 100% inhibition rate at low concentrations (0.6 wt%) against tested pathogens .
Table 1: Antimicrobial Efficacy of Praseodymium Complexes
| Bacterial Strain | Concentration (μg/mL) | Inhibition Rate (%) |
|---|---|---|
| S. aureus ATCC6538 | 0.6 | 100 |
| E. coli ATCC25922 | 0.6 | 100 |
| E. coli ATCC25922 | 3.125 | Variable |
Catalytic Properties
Praseodymium oxides have shown promise in catalytic applications, particularly in electrochemical processes. The incorporation of praseodymium into perovskite-type structures has been studied for its enhanced electrocatalytic activity. Notably, the addition of nitrogen-doped carbon to praseodymium oxides resulted in:
- Lower charge transfer resistance : Indicating improved electron transfer rates.
- Enhanced capacitive behavior : Suggesting a larger electrochemical surface area .
| Sample | Charge Transfer Resistance (Ω) | Electrocatalytic Activity |
|---|---|---|
| PrOX | High | Moderate |
| PrOX:C | Low | High |
Case Studies
-
Antimicrobial Applications :
A study investigated the use of nitrogen oxide-based praseodymium complexes incorporated into polymer films. The results indicated that these films could serve as effective antimicrobial agents with minimal toxicity compared to conventional heavy metal-based antimicrobials . -
Catalytic Efficiency :
Research on hafnium-praseodymium oxide thin films revealed that varying the deposition parameters significantly affected their electrical properties and catalytic efficiency. The findings suggested that optimizing the composition could enhance their application in water oxidation reactions, crucial for energy conversion technologies .
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for producing phase-pure praseodymium oxide nanoparticles, and how do they influence material properties?
- Methodological Answer : Wet chemical approaches (e.g., sol-gel, hydrothermal) are preferred for phase-pure nanoparticles due to their control over particle size and crystallinity. For instance, CTAB-capped nanoparticles synthesized via solvothermal methods yield uniform morphologies with enhanced optoelectronic properties . Solid-state synthesis at high temperatures (>1000°C) often results in mixed phases (e.g., Pr6O11), while low-temperature calcination of precursors like praseodymium acetate or nitrate can produce metastable phases . Characterization via XRD and UV-Vis spectroscopy is critical to verify phase purity and optical absorption edges .
Q. How can researchers reliably identify this compound phases (e.g., Pr2O3 vs. Pr6O11) under varying experimental conditions?
- Methodological Answer : Phase identification requires a combination of XRD, thermogravimetric analysis (TGA), and oxygen-content determination. For example, quenching samples after thermal treatment (e.g., 500–1040°C) and storing them under vacuum prevents re-oxidation, enabling XRD to distinguish between Pr2O3 (hexagonal) and Pr6O11 (fluorite structure) . Oxygen mobility in Pr6O11 complicates phase stability, so elemental analysis (WD-XRF) and loss-on-ignition (LOI) measurements are essential to quantify oxygen stoichiometry .
Q. What analytical techniques are most effective for characterizing oxygen content and stoichiometry in this compound systems?
- Methodological Answer : Simultaneous TGA-DTA analysis tracks oxygen loss/gain during heating, while WD-XRF and elemental analyzers quantify praseodymium and oxygen content independently. For example, increasing sample mass from 0.004 g to 0.022 g reduces uncertainty in oxygen determination by 400% . Rietveld refinement of XRD data cross-validates phase fractions against stoichiometric models .
Advanced Research Questions
Q. How do thermodynamic models explain hysteresis in this compound phase transitions (e.g., Pr9O16 → Pr7O12 + O2)?
- Methodological Answer : Regular solution theory incorporating metastable states and interaction energies can model hysteresis. For the reaction Pr9O16 → Pr7O12 + O2, enthalpy changes and oxygen mobility drive hysteresis loops observed in TGA. Experimental validation requires controlled oxygen partial pressures and in situ XRD to track phase evolution .
Q. What challenges arise in synthesizing this compound thin films on silicon substrates, and how do growth conditions affect film structure?
- Methodological Answer : Low-deposition rates (<0.06 nm/min) and low oxygen pressures (<1×10⁻¹⁰ mbar) lead to silicate/silicide formation at the PrOx/Si(111) interface, altering electronic properties. In contrast, molecular beam epitaxy (MBE) at higher rates produces smoother films but risks oxygen deficiency . Post-deposition annealing in oxygen-rich environments can stabilize Pr6O11 phases, critical for dielectric applications .
Q. How do conflicting reports on the equilibrium phase of this compound at room temperature (Pr6O11 vs. PrO2) arise, and how can they be resolved?
- Methodological Answer : Discrepancies stem from differences in synthesis atmospheres (air vs. inert) and hydration effects. Netz et al. demonstrated that Pr6O11 absorbs ambient moisture, forming hydroxides that decompose upon heating, mimicking PrO2-like behavior . Quenching samples and using inert storage (e.g., vacuum) stabilizes the true equilibrium phase, identified as Pr6O11 via XRD and XPS .
Q. What strategies optimize this compound catalysts for CO oxidation, and how does nanostructuring impact performance?
- Methodological Answer : Nanocrystalline Pr6O11 synthesized via precipitation with Trien/PEG exhibits high surface area (>50 m²/g) and oxygen mobility, enhancing CO oxidation. Infrared spectroscopy reveals surface carbonate intermediates, while doping with promoters (e.g., Au) improves reducibility . Particle size <20 nm increases active sites but may reduce thermal stability .
Q. How does this compound enhance the performance of solid oxide fuel cells (SOFCs) as an electrolyte or electrode material?
- Methodological Answer : Pr6O11’s high ionic conductivity (σ ≈ 0.1 S/cm at 800°C) and oxygen storage capacity improve SOFC efficiency. Surface modification of La0.8Sr0.2FeO3 electrodes with PrOx reduces cathodic overpotentials by 30%, while Pr-doped ceria (CGO) stabilizes ionic transport at intermediate temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
